(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
CAS No.: 123254-58-0
Cat. No.: VC21549157
Molecular Formula: C10H19NO4
Molecular Weight: 217,26 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123254-58-0 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217,26 g/mole |
| IUPAC Name | (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 |
| Standard InChI Key | SHZXLTCEPXVCSV-SNVBAGLBSA-N |
| Isomeric SMILES | CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s structure comprises a branched four-carbon chain with a carboxylic acid group at the terminal position and a Boc-protected amino group at the second carbon. The stereocenter at the second carbon confers the (R)-configuration, distinguishing it from its (S)-enantiomer. The Boc group () shields the amino functionality, preventing undesired side reactions during peptide elongation .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| SMILES | CCC@(C(=O)O)NC(=O)OC(C)(C)C | |
| InChI Key | SHZXLTCEPXVCSV-SNVBAGLBSA-N | |
| CAS Number | 123254-58-0 |
The (R)-configuration is critical for its role in asymmetric synthesis, as demonstrated in the enantioselective preparation of lipopeptaibols, where stereochemical fidelity ensures proper peptide folding .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm in -NMR, while the α-methyl group appears as a doublet near 1.2 ppm due to coupling with the β-methylene protons . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 217.26, consistent with its molecular weight .
Synthesis and Preparation
Enantioselective Synthesis
Boc-D-isovaline is synthesized via asymmetric hydrogenation of tiglic acid derivatives using ruthenium-BINAP catalysts, which induce high enantiomeric excess (ee > 99%) . Alternatively, it can be prepared by coupling D-isovaline with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine .
Table 2: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP, H, EtOH, 60°C | 85–90 |
| Boc protection | (Boc)O, TEA, DCM, 0°C to RT | 75–80 |
These methods ensure high purity (>97%), as verified by high-performance liquid chromatography (HPLC) .
Application in Peptide Synthesis
In the total synthesis of lipovelutibol A, Boc-D-isovaline was coupled with leucine and alanine residues using HBTU/HOBt as activating agents. The Boc group was selectively removed with trifluoroacetic acid (TFA) to enable subsequent couplings, showcasing its utility in fragment-based strategies .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous solutions but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Its stability is temperature-dependent, with recommended storage at –20°C for up to one month or –80°C for six months to prevent decomposition .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 217.26 g/mol | |
| Melting Point | 112–115°C (dec.) | |
| Solubility | DMSO: 50 mg/mL; HO: <1 mg/mL |
Optical Activity
The (R)-enantiomer displays a specific optical rotation of (c = 1, DMSO), critical for its role in chiral peptide synthesis .
Applications in Scientific Research
Peptaibol Engineering
Boc-D-isovaline has been integral to synthesizing lipopeptaibols, a class of antimicrobial peptides. Its incorporation at specific positions disrupts α-helical conformations, enabling studies on structure-activity relationships .
Drug Discovery
The compound’s steric bulk and chirality make it valuable for designing protease-resistant peptide therapeutics. For instance, its use in peptidomimetics enhances metabolic stability without compromising target binding .
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